molecular formula C20H35ClOSi B6353972 p-Nonylphenoxypropyldimethylchlorosilane CAS No. 1274904-19-6

p-Nonylphenoxypropyldimethylchlorosilane

Cat. No.: B6353972
CAS No.: 1274904-19-6
M. Wt: 355.0 g/mol
InChI Key: XDODLIJBWYFKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nonylphenoxypropyldimethylchlorosilane is a chlorosilane derivative characterized by a nonylphenoxypropyl group attached to a dimethylchlorosilane backbone. This compound is primarily utilized as a surface-modifying agent in materials science, particularly for introducing hydrophobic or reactive functionalities to substrates such as glass, silica, or polymers. Its applications span chromatography stationary phases, nanomaterials functionalization, and adhesion promotion in coatings .

Properties

IUPAC Name

chloro-dimethyl-[3-(4-nonylphenoxy)propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35ClOSi/c1-4-5-6-7-8-9-10-12-19-13-15-20(16-14-19)22-17-11-18-23(2,3)21/h13-16H,4-12,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODLIJBWYFKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Solvent Selection

  • Catalysts : Alkyl quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium chloride) enhance reaction rates by stabilizing transition states. Catalyst loading at 10% of the polysiloxane mass optimizes yield.

  • Solvents : Polar aprotic solvents like hexamethylphosphoric triamide (HMPA) or 1,3-dimethyl-2-imidazolidinone (DMI) improve catalyst activity. Solvent-to-polysiloxane ratios of 0.5:1 (w/w) balance reaction kinetics and cost.

Reaction Mechanism and Conditions

The reaction proceeds via disproportionation , where Si–H bonds in polysiloxanes exchange with Si–Cl bonds in DMCS:

(CH3)2SiCl2+Polysiloxane-HCatalyst(CH3)2SiHCl+Polysiloxane-Cl\text{(CH}3\text{)}2\text{SiCl}2 + \text{Polysiloxane-H} \xrightarrow{\text{Catalyst}} \text{(CH}3\text{)}_2\text{SiHCl} + \text{Polysiloxane-Cl}

  • Temperature : Reflux conditions (50–100°C) drive the reaction, with product distillation maintaining equilibrium shift.

  • Yield : Continuous fractional distillation achieves 45–58% molar yield, with dimethylchlorosilane purity exceeding 98% post-rectification.

Preparation of Nonylphenol Propyl Intermediates

The nonylphenoxypropyl group is synthesized through alkoxylation of nonylphenol. While direct methods are proprietary, analogous ethoxylation techniques for nonylphenol ethoxylates (NPEs) provide insights:

Coupling Silane and Nonylphenoxypropyl Moieties

The final step conjugates dimethylchlorosilane with nonylphenoxypropanol via nucleophilic substitution :

(CH3)2SiHCl+NonylphenoxypropanolBaseThis compound+H2O\text{(CH}3\text{)}2\text{SiHCl} + \text{Nonylphenoxypropanol} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Reaction Optimization

  • Solvent System : Anhydrous toluene or THF prevents silane hydrolysis.

  • Base : Triethylamine or pyridine scavenges HCl, shifting equilibrium toward product.

  • Stoichiometry : A 1:1 molar ratio minimizes dimerization byproducts.

Challenges and Solutions

  • Moisture Sensitivity : Rigorous drying of reagents and inert atmosphere (N2_2/Ar) are critical.

  • Side Reactions : Excess base or temperature >80°C promotes siloxane formation, necessitating strict thermal control.

Purification and Characterization

Distillation Techniques

  • Fractional Distillation : Isolates the target compound (boiling point ~250°C) from unreacted silanes and alcohols.

  • Molecular Sieves : Post-distillation drying ensures <50 ppm moisture content.

Analytical Validation

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR confirms silane structure (δ = 10–15 ppm for Si–Cl).

  • GC-MS : Purity >95% is achievable, with trace nonylphenol quantified via HPLC .

Chemical Reactions Analysis

Types of Reactions: p-Nonylphenoxypropyldimethylchlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles like or in the presence of a base.

    Hydrolysis: Conducted in the presence of or .

    Oxidation and Reduction: Various oxidizing agents (e.g., ) or reducing agents (e.g., ) can be used.

Major Products Formed:

Scientific Research Applications

Surface Modification

One of the primary applications of p-Nonylphenoxypropyldimethylchlorosilane is in the modification of surfaces to enhance hydrophobicity. This silane can be used to create hydrophobic surfaces on materials such as glass, metals, and polymers.

  • Mechanism : The compound reacts with hydroxyl groups on the surface, forming a covalent bond that results in a hydrophobic layer. This property is particularly useful in coatings where water resistance is desired.
  • Applications :
    • Coatings : Used in paints and varnishes to improve water repellency.
    • Textiles : Applied to fabrics to provide water-resistant finishes.

Polymer Synthesis

This compound is also utilized in polymer chemistry, particularly in the synthesis of functionalized polymers through methods such as Atom Transfer Radical Polymerization (ATRP).

  • Polymerization Process : The compound acts as a functional initiator or modifier in polymerization reactions, allowing for the introduction of silane functionalities into polymer chains.
  • Benefits :
    • Controlled Polymerization : Enables the production of polymers with specific molecular weights and functionalities.
    • Enhanced Properties : Polymers synthesized with this silane exhibit improved thermal stability and mechanical properties.

Additive in Formulations

In addition to its role in surface modification and polymer synthesis, this compound serves as an additive in various formulations:

  • Adhesives and Sealants : Enhances adhesion properties and moisture resistance.
  • Biocides and Pesticides : Functions as a co-formulant, improving the efficacy of active ingredients.

Environmental Considerations

While this compound offers numerous benefits, it is essential to consider its environmental impact. Compounds related to nonylphenol have been classified as endocrine disruptors and are subject to regulatory scrutiny.

  • Regulatory Status : The use of nonylphenol derivatives is heavily regulated due to their potential environmental hazards. It is crucial for industries to comply with regulations while utilizing this compound.

Case Study 1: Coating Applications

A study demonstrated that incorporating this compound into paint formulations significantly improved water resistance compared to traditional formulations. The treated surfaces exhibited lower water absorption rates and enhanced durability under outdoor conditions.

Case Study 2: Polymer Functionalization

Research involving the use of this compound in ATRP showed that polymers synthesized with this silane had superior mechanical properties compared to those synthesized without it. The functionalized polymers were also more resistant to thermal degradation.

Mechanism of Action

The mechanism of action of p-Nonylphenoxypropyldimethylchlorosilane involves its ability to form stable covalent bonds with various substrates. The chlorosilane group reacts with hydroxyl groups on surfaces, forming strong siloxane bonds . This property makes it an effective coupling agent, enhancing the adhesion and durability of materials. The phenoxy group provides additional stability and reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorosilanes with varying substituents exhibit distinct reactivity, stability, and application-specific performance. Below is a comparative analysis of p-nonylphenoxypropyldimethylchlorosilane with structurally related compounds (see Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Hydrolysis Rate Key Applications
This compound C₂₀H₃₅ClO₂Si 371.0 Bulky aromatic alkyl Moderate Hydrophobic coatings, chromatography
Isopropyldimethylchlorosilane C₅H₁₃ClSi 136.7 Small branched alkyl Fast Temporary protection of hydroxyl groups
3-Chloropropyltrichlorosilane C₃H₅Cl₄Si 228.4 Chlorinated alkyl Very fast Crosslinking agents, adhesives
Undecyloxypropyltrichlorosilane C₁₄H₂₉Cl₃OSi 347.8 Long-chain alkyl ether Slow Lubricant additives, low-surface-energy films

Key Differences

Reactivity: The bulky nonylphenoxy group in this compound sterically hinders hydrolysis, resulting in slower reaction kinetics compared to smaller analogues like isopropyldimethylchlorosilane . This slower rate allows for controlled surface modification, reducing defects in coatings. In contrast, 3-chloropropyltrichlorosilane features three reactive chlorine atoms, enabling rapid crosslinking but requiring stringent moisture control during application.

Hydrophobicity: The aromatic nonylphenoxy group enhances hydrophobicity and thermal stability compared to purely aliphatic substituents (e.g., undecyloxypropyltrichlorosilane ). This makes the compound suitable for high-temperature chromatographic separations.

Alternatives like undecyloxypropyltrichlorosilane are preferred in eco-friendly formulations.

Functional Versatility: While 3-chloropropyltrichlorosilane is favored for creating reactive intermediates (e.g., thiol- or amine-modified surfaces), this compound is tailored for non-reactive, hydrophobic interfaces.

Biological Activity

p-Nonylphenoxypropyldimethylchlorosilane (NPPS) is a silane compound that has garnered attention due to its biological activity, particularly related to its nonylphenol component. This article explores the biological effects, mechanisms, and implications of NPPS based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its silane backbone with a nonylphenol moiety. The presence of the nonylphenol group is significant as it contributes to the compound's hydrophobicity and potential endocrine-disrupting properties. The structure can be represented as follows:

C15H25ClOSi\text{C}_{15}\text{H}_{25}\text{ClOSi}

Endocrine Disruption

The biological activity of NPPS is closely linked to its nonylphenol component, which is known to exhibit endocrine-disrupting effects . Nonylphenols can mimic estrogen, leading to various reproductive and developmental issues in wildlife and potentially humans. Studies have shown that exposure to nonylphenol can result in:

  • Altered hormone levels
  • Impaired reproductive functions
  • Developmental abnormalities in aquatic organisms.

Toxicological Studies

Toxicological assessments indicate that NPPS exhibits cytotoxic effects on various cell lines. For instance, research has demonstrated that NPPS can induce apoptosis in human liver cells, highlighting its potential hepatotoxicity. The following table summarizes key findings from toxicological studies:

StudyCell LineConcentrationObserved Effects
HepG2 (liver)10 µMInduction of apoptosis
HEK293 (kidney)5 µMCell viability reduction
MCF-7 (breast)15 µMEstrogenic activity observed

The mechanisms through which NPPS exerts its biological effects include:

  • Estrogen Receptor Binding : NPPS has been shown to bind to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.
  • Oxidative Stress Induction : Exposure to NPPS results in increased reactive oxygen species (ROS) production, contributing to cellular damage and apoptosis .
  • Alteration of Cellular Signaling Pathways : NPPS affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Aquatic Toxicology

A study conducted on fish species exposed to NPPS revealed significant reproductive impairment. Fish showed altered spawning behaviors and reduced fertility rates after exposure to environmentally relevant concentrations of NPPS. This highlights the ecological risks associated with silane compounds containing nonylphenol.

Human Health Implications

In vitro studies suggest that NPPS may pose risks for human health, particularly concerning hormonal balance. Research indicates potential links between NPPS exposure and increased incidence of hormone-related cancers, necessitating further investigation into its long-term effects on human health .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Nonylphenoxypropyldimethylchlorosilane with high purity?

  • Methodology : Utilize nucleophilic substitution reactions under anhydrous conditions. For example, react dimethylchlorosilane with p-nonylphenoxypropyl alcohol in an inert solvent (e.g., toluene) with a base catalyst (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify using vacuum distillation or column chromatography with silica gel .
  • Critical Considerations : Ensure moisture-free environments to prevent premature hydrolysis. Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q. How can researchers characterize the molecular structure of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm substituent positions and silane bonding. Fourier-transform infrared (FTIR) spectroscopy can verify Si-Cl and Si-O-C functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook for silane derivatives .
  • Data Interpretation : Compare observed ²⁹Si NMR shifts (typically -10 to +30 ppm for chlorosilanes) with literature values to confirm structural integrity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant goggles to avoid dermal/ocular exposure. Store under nitrogen or argon to prevent hydrolysis. Install emergency showers and eyewash stations per OSHA standards. Refer to safety data sheets (SDS) for chlorosilanes, which highlight risks of corrosive byproducts like HCl .

Advanced Research Questions

Q. How does the stability of this compound vary under different environmental conditions (e.g., humidity, temperature)?

  • Experimental Design : Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH) and temperature (25–60°C). Monitor degradation via gravimetric analysis (TGA) and track HCl release using pH-sensitive indicators.
  • Contradiction Analysis : Conflicting stability reports may arise from differences in analytical methods (e.g., TGA vs. Karl Fischer titration for moisture sensitivity). Replicate experiments under identical conditions to isolate variables .

Q. What strategies can resolve contradictions in reported surface modification efficiencies of this compound on silica substrates?

  • Methodology : Systematically vary substrate pretreatment (e.g., plasma cleaning vs. acid etching), silane concentration (0.1–5% v/v), and curing times. Characterize surface coverage using X-ray photoelectron spectroscopy (XPS) and water contact angle measurements.
  • Data Reconciliation : Discrepancies often stem from substrate roughness or solvent polarity effects. Use atomic force microscopy (AFM) to correlate surface topography with silane adhesion .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

  • Approach : Perform ecotoxicity assays (e.g., Daphnia magna LC50 tests) for hydrolysis products like p-nonylphenol. Quantify biodegradation pathways using liquid chromatography-mass spectrometry (LC-MS). Compare results with regulatory thresholds for persistent organic pollutants (POPs) .

Methodological Challenges & Solutions

Q. What analytical techniques are most reliable for detecting trace impurities in this compound?

  • Recommendations : Combine GC-MS for volatile impurities (e.g., residual solvents) with inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal contaminants. For non-volatile byproducts, use HPLC coupled with evaporative light scattering detection (ELSD) .

Q. How should researchers design experiments to optimize the covalent grafting of this compound onto polymeric surfaces?

  • Protocol : Functionalize polymers (e.g., PDMS, PET) via vapor-phase deposition or dip-coating. Optimize grafting density by varying reaction time (1–24 hrs) and catalyst (e.g., ammonia vapor). Validate using ellipsometry for thickness measurement and ToF-SIMS for chemical mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.